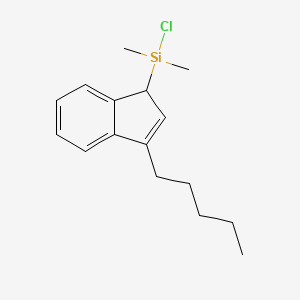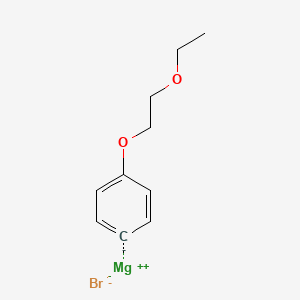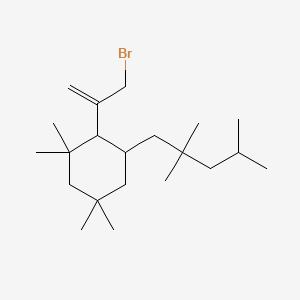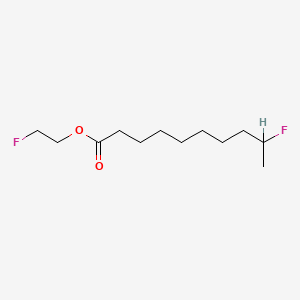
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is an organosilicon compound characterized by the presence of a chlorodimethylsilyl group attached to a pentyl-substituted indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene typically involves the reaction of 3-pentyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-pentyl-1H-indene and chlorodimethylsilane.
Catalyst: A suitable catalyst such as platinum or palladium.
Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorodimethylsilyl group to a hydrosilyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Hydrosilyl derivatives.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene involves the interaction of the chlorodimethylsilyl group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved include:
Formation of Si-O bonds: Through oxidation reactions.
Formation of Si-C bonds: Via substitution reactions with carbon-based nucleophiles.
Vergleich Mit ähnlichen Verbindungen
- 1-(Dichloromethylsilyl)-3-pentyl-1H-indene
- 1-(Trimethylsilyl)-3-pentyl-1H-indene
- 1-(Dimethylsilyl)-3-pentyl-1H-indene
Comparison: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to its analogs. For instance, the dichloromethylsilyl derivative exhibits different reactivity patterns in substitution reactions, while the trimethylsilyl and dimethylsilyl derivatives show variations in their stability and reactivity towards oxidation and reduction.
Eigenschaften
Molekularformel |
C16H23ClSi |
|---|---|
Molekulargewicht |
278.89 g/mol |
IUPAC-Name |
chloro-dimethyl-(3-pentyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C16H23ClSi/c1-4-5-6-9-13-12-16(18(2,3)17)15-11-8-7-10-14(13)15/h7-8,10-12,16H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
YIGPKNPKNTUEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)


![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)

![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)


